Enantiomeric Excess >99.5% vs. (1R,4S) Enantiomer for Peramivir Synthesis
In large-scale Peramivir intermediate synthesis, the (1S,4R)-methyl ester L-tartrate salt is crystallized to achieve an enantiomeric excess (ee) >99.5% by HPLC, with a specific rotation [α]D²⁰ = -41.8° (c=1 g/dL, H₂O). This high optical purity is essential because the (1R,4S) enantiomer (CAS 426226-35-9) is pharmacologically inactive as a Peramivir precursor; even 1% of the wrong enantiomer would reduce the final API purity below ICH Q3A thresholds, requiring costly re-purification [1]. The reported yield for this resolution step is 91.8%, demonstrating both high chemical efficiency and stereochemical fidelity [1].
| Evidence Dimension | Enantiomeric excess (ee) by chiral HPLC |
|---|---|
| Target Compound Data | ee > 99.5%; [α]D²⁰ = -41.8° (c=1 g/dL, H₂O); yield 91.8% |
| Comparator Or Baseline | (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 426226-35-9): typically offered at 95-97% chemical purity without guaranteed enantiomeric enrichment beyond that derived from synthesis; Peramivir synthesis requires (1S,4R) configuration for active drug |
| Quantified Difference | Target ee exceeds 99.5% vs. comparator which lacks a stated enantiomeric specification; 91.8% yield for resolved tartrate salt |
| Conditions | Tartrate salt crystallization from racemic methyl ester; HPLC chiral purity analysis; Peramivir intermediate preparation (CN102633686A, Example 1) |
Why This Matters
Procuring the pre-resolved (1S,4R) hydrochloride eliminates the need for in-house chiral resolution, reducing process steps and ensuring API compliance.
- [1] FUAN PHARM (GRP) CO LTD. (2012). Preparation method of peramivir. Chinese Patent CN102633686A. Example 1. View Source
